![molecular formula C16H12Cl2N2O2 B11502098 N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11502098.png)
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyanomethyl group attached to a phenyl ring and a dichlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-(cyanomethyl)aniline with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-(carboxymethyl)phenyl-2-(2,4-dichlorophenoxy)acetamide.
Reduction: Formation of 4-(aminomethyl)phenyl-2-(2,4-dichlorophenoxy)acetamide.
Substitution: Formation of various substituted phenoxyacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, its interaction with DNA or proteins could induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-acetylphenyl)quinoline-3-carboxamide: Exhibits anticancer and anti-infective activities.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenyl)salicylate: A hybrid compound with potential pharmacological applications.
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide stands out due to its unique combination of a cyanomethyl group and a dichlorophenoxyacetamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and related research findings.
Chemical Structure and Properties
The compound belongs to the class of amides and features a cyanomethyl group attached to a phenyl ring, which is further connected to a dichlorophenoxyacetamide moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C15H13Cl2N1O2
- Molecular Weight : 304.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity by binding to active sites or altering signal transduction pathways. This modulation can lead to various cellular responses, including:
- Inhibition of specific enzymes
- Alteration in gene expression
- Interaction with receptors involved in cellular signaling
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, chloroacetamides have shown varying efficacy against different bacterial strains:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Effective |
Methicillin-resistant S. aureus (MRSA) | Effective |
Escherichia coli | Less effective |
Candida albicans | Moderately effective |
These findings suggest that modifications in the phenyl ring can significantly influence antimicrobial efficacy, with halogenated derivatives often exhibiting enhanced activity due to increased lipophilicity, facilitating membrane penetration .
Toxicological Studies
The related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide, has been studied for its toxic effects. A case study reported severe poisoning from 2,4-D leading to multiple organ failure and death in a patient. The symptoms included gastrointestinal distress and neurological impairment, suggesting that compounds within this chemical family may pose significant health risks under certain conditions .
Case Studies and Research Findings
- Case Study on Herbicide Poisoning : A young female farmer ingested 2,4-D intentionally and exhibited severe symptoms consistent with acute poisoning. Despite intensive care measures, she succumbed to complications arising from the toxin's effects on multiple organ systems .
- Antimicrobial Testing : A study involving various N-substituted chloroacetamides demonstrated that structural modifications could enhance antimicrobial properties. The most effective compounds were those with high lipophilicity that allowed better penetration through cell membranes .
Properties
Molecular Formula |
C16H12Cl2N2O2 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-6-15(14(18)9-12)22-10-16(21)20-13-4-1-11(2-5-13)7-8-19/h1-6,9H,7,10H2,(H,20,21) |
InChI Key |
CQRQPKNFLVRMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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